molecular formula C20H19N3O2 B1621418 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester CAS No. 372520-84-8

6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester

Cat. No.: B1621418
CAS No.: 372520-84-8
M. Wt: 333.4 g/mol
InChI Key: DNGNIRYAQCEXKI-UHFFFAOYSA-N
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Description

6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with ethyl 4-chloropyridine-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the ethoxy group to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted amides or esters.

Scientific Research Applications

6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as a bioactive molecule. It can interact with biological macromolecules and may exhibit antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its pyridine rings can participate in π-π interactions with aromatic residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester can be compared with other pyridine derivatives such as:

    2,6-Bis(2-benzimidazolyl)pyridine: This compound also forms stable metal complexes and is used in coordination chemistry.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in click chemistry and the formation of dendritic and polymeric networks.

    2,6-Bis(pyrazol-1-yl)pyridine: Utilized in the synthesis of spin crossover complexes and other advanced materials.

The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific disciplines.

Properties

IUPAC Name

ethyl 2,6-bis(6-methylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-4-25-20(24)15-11-18(16-9-5-7-13(2)21-16)23-19(12-15)17-10-6-8-14(3)22-17/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGNIRYAQCEXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)C)C3=CC=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376421
Record name Ethyl 1~6~,3~6~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372520-84-8
Record name Ethyl 1~6~,3~6~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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